3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound combines multiple functional groups, including a pyrazole ring, a triazole ring, and a thiadiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid with appropriate reagents.
Introduction of the triazole ring: The pyrazole derivative is then subjected to cyclization reactions with hydrazine derivatives to form the triazole ring.
Formation of the thiadiazole ring:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways . Molecular docking studies have shown that it forms hydrogen bonds and π-π interactions with target proteins, which contribute to its biological effects .
Comparison with Similar Compounds
Similar compounds to 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include:
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 1-methyl-3-chloro-4-methoxycarbonylpyrazole-5-sulfonamide
- 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of chloro, trifluorophenyl, and thiadiazole groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H6ClF3N6S |
---|---|
Molecular Weight |
370.74 g/mol |
IUPAC Name |
3-(4-chloro-2-methylpyrazol-3-yl)-6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H6ClF3N6S/c1-22-10(6(14)4-18-22)11-19-20-13-23(11)21-12(24-13)5-2-7(15)9(17)8(16)3-5/h2-4H,1H3 |
InChI Key |
SFSRRQSKVOLUQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
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